molecular formula C10H10F3NO3 B6181765 3,3-diethynylmorpholine, trifluoroacetic acid CAS No. 2613385-76-3

3,3-diethynylmorpholine, trifluoroacetic acid

Cat. No.: B6181765
CAS No.: 2613385-76-3
M. Wt: 249.2
InChI Key:
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Description

3,3-diethynylmorpholine, trifluoroacetic acid is a heterocyclic compound that contains a morpholine ring with two ethynyl substituents at the 3,3 positions and a trifluoroacetyl group attached to the nitrogen atom of the ring. The compound has a molecular formula of C9H7F3NO2 and a molecular weight of 219.15 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diethynylmorpholine, trifluoroacetic acid typically involves the reaction of morpholine with ethynylating agents under controlled conditions. The reaction is carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizing agent. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored closely to maintain optimal conditions and prevent contamination .

Chemical Reactions Analysis

Types of Reactions

3,3-diethynylmorpholine, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethynyl groups to ethylene or other reduced forms.

    Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Oxides of 3,3-diethynylmorpholine.

    Reduction: Ethylene derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3,3-diethynylmorpholine, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-diethynylmorpholine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The trifluoroacetyl group enhances the compound’s stability and reactivity, allowing it to effectively modulate molecular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-diethynylpyrrolidine
  • 3,3-diethynylpiperidine
  • 3,3-diethynylazetidine

Uniqueness

3,3-diethynylmorpholine, trifluoroacetic acid is unique due to its combination of a morpholine ring with ethynyl and trifluoroacetyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2613385-76-3

Molecular Formula

C10H10F3NO3

Molecular Weight

249.2

Purity

95

Origin of Product

United States

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